molecular formula C23H17ClN4O B2931343 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 899357-82-5

1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2931343
CAS RN: 899357-82-5
M. Wt: 400.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been identified as potential inhibitors of PCAF, a protein that has emerged as a potential therapeutic target for the treatment of cancer .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . An efficient synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .


Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by maintaining essential structural fragments for effective binding with the binding site of PCAF . The structure of similar compounds was confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include the bioisosteric modification of the triazolophthalazine ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.7±0.1 g/cm3, a molar refractivity of 73.3±0.5 cm3, and a polar surface area of 82 Å2 .

Scientific Research Applications

Antihistaminic Activity

The compound has shown significant potential in antihistaminic activity research. Studies have revealed its utility in designing new molecules with H1-antihistaminic properties, indicating its role in potentially treating allergic reactions without the sedative effects commonly associated with many antihistamines. For instance, 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated comparable potency to chlorpheniramine maleate, a reference drug, with significantly less sedation, highlighting its therapeutic promise (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticancer Activity

Recent research into the compound's derivatives has shown promising anticancer activity, especially against human tumor cell lines. This includes potential applications in developing new anticancer drugs based on the 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one scaffold. The studies suggest these compounds could be less toxic towards non-tumor cells, offering a therapeutic advantage by minimizing side effects (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antimicrobial and Antifungal Properties

The compound and its derivatives have also been explored for antimicrobial and antifungal properties. Research has identified its role in synthesizing new molecules capable of combating a wide range of bacteria and fungi, which could lead to the development of new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, where new therapeutic options are urgently needed (Pandey, Singh, Singh, & Nizamuddin, 2009).

Antihypertensive Potential

Exploration into the compound's derivatives has also shown potential for antihypertensive activity. The synthesis and evaluation of such derivatives could lead to new treatments for hypertension, a condition that affects a significant portion of the global population and is a major risk factor for cardiovascular diseases (Alagarsamy & Pathak, 2007).

Development of Antimalarial Agents

Research into the quality control methods for derivatives of this compound indicates its potential application in developing antimalarial agents. This highlights the broader pharmaceutical applications of the compound beyond its antihistaminic properties, suggesting its versatility in drug development (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Future Directions

The future directions for this compound and its derivatives could involve further investigation into their anticancer activity, given their potential as PCAF inhibitors . Further studies could also explore the druggability of new compounds .

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c24-18-10-6-9-17(15-18)21-25-26-23-27(14-13-16-7-2-1-3-8-16)22(29)19-11-4-5-12-20(19)28(21)23/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXHXKTZQAERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.